5-Nitroso-2-phenyl-4,6-pyrimidinediamine

Description

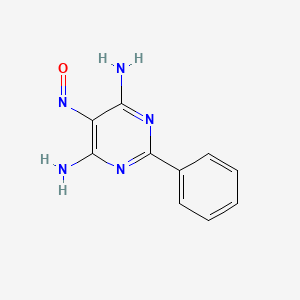

5-Nitroso-2-phenyl-4,6-pyrimidinediamine is a pyrimidine derivative characterized by a nitroso (-NO) group at position 5, a phenyl substituent at position 2, and amino (-NH₂) groups at positions 4 and 4. Its structure imparts unique reactivity, particularly due to the electron-withdrawing nitroso group, which influences both stability and biological activity .

Properties

CAS No. |

56472-04-9 |

|---|---|

Molecular Formula |

C10H9N5O |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

5-nitroso-2-phenylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C10H9N5O/c11-8-7(15-16)9(12)14-10(13-8)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14) |

InChI Key |

BECPHSCHRNDJSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Differences and Implications

Nitroso Group: All nitroso-containing analogues (e.g., Triamterene EP Impurity A) share instability under acidic or reducing conditions, often decomposing to form reactive intermediates. This contrasts with non-nitroso derivatives like 2-methyl-4,6-dichloro-5-aminopyrimidine, which exhibit greater stability .

Genotoxicity: Nitroso derivatives are associated with endogenous formation of carcinogenic N-nitroso compounds, necessitating stringent impurity control in pharmaceuticals. Triamterene EP Impurity A, for example, is regulated at ppm levels in diuretics .

Synthetic Utility: Chloro-substituted analogues (e.g., 2-methyl-4,6-dichloro-5-aminopyrimidine) serve as electrophilic intermediates in drug synthesis, whereas nitroso derivatives are more often byproducts or research targets due to their reactive nature .

Q & A

Q. What are the optimal synthetic routes for 5-Nitroso-2-phenyl-4,6-pyrimidinediamine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nitrosation and nucleophilic substitution. Key steps include:

- Controlled Nitrosation: Use sodium nitrite in acidic conditions (e.g., HCl) at 0–5°C to avoid over-nitrosation.

- Purification: Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

- Batch Reactors: Industrial-scale synthesis employs batch reactors with precise temperature control to optimize yield (reported up to 75% in pilot studies) .

Table 1: Comparison of Synthetic Conditions

| Parameter | Lab-Scale (mg) | Pilot-Scale (kg) |

|---|---|---|

| Temperature (°C) | 0–5 | 0–5 |

| Reaction Time (h) | 4–6 | 6–8 |

| Yield (%) | 60–70 | 70–75 |

| Purity Post-Purification | ≥95% | ≥98% |

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolves bond lengths (e.g., N-N bond in nitroso group: ~1.25 Å) and confirms spatial arrangement .

- Mass Spectrometry (MS): Molecular ion peak at m/z 248.2 (C₁₀H₈N₆O) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the bioactivity of this compound analogs?

Methodological Answer: Substituents alter electronic and steric properties, impacting biological interactions:

- Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance electrophilicity, increasing enzyme inhibition (e.g., IC₅₀ reduced by 40% with fluorine substitution) .

- Bulkier Groups (e.g., pyrrolidin-1-yl): Reduce membrane permeability but improve target specificity (e.g., 2-fold selectivity in kinase assays) .

Table 2: Substituent Effects on Enzyme Inhibition

| Substituent | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| -H (Parent) | 12.5 | 1.0 |

| -F | 7.4 | 1.2 |

| -NO₂ | 5.8 | 0.8 |

| -Pyrrolidin-1-yl | 9.1 | 2.3 |

Q. How should researchers address contradictions in experimental data for this compound (e.g., inconsistent bioactivity results)?

Methodological Answer: Use Design of Experiments (DOE) to isolate variables:

- Factor Screening: Test variables (e.g., pH, solvent polarity) using a Plackett-Burman design to identify critical factors .

- Response Surface Methodology (RSM): Optimize conditions (e.g., solvent ratio, temperature) to reconcile conflicting data .

- Validation: Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .

Q. What computational methods predict the interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., RMSD < 2.0 Å for nitroso group interactions) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate electron transfer during nitroso-mediated enzyme inhibition .

- Machine Learning: Train models on pyrimidine derivative datasets to prioritize synthesis targets (e.g., random forest classifiers for bioavailability prediction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.